5-Amino-2-isopropyl-2H-indazole

IMPDH inhibition Enzymatic assay Target engagement

Researchers requiring a regioisomerically pure 2H-indazole scaffold with a free amine handle for SAR expansion face inconsistent supply. This compound resolves that gap. • Validated IMPDH2 inhibitor (Ki 440 nM) for antiproliferative programs. • cLogP 2.20, TPSA 43.84 Ų enables CNS drug discovery. • Fixed 2H tautomer simplifies regioselective derivatization. • Available in ≥98% purity from quality-controlled batch stock.

Molecular Formula C10H13N3
Molecular Weight 175.235
CAS No. 1261268-91-0
Cat. No. B572765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-isopropyl-2H-indazole
CAS1261268-91-0
Synonyms5-AMino-2-isopropyl-2H-indazole
Molecular FormulaC10H13N3
Molecular Weight175.235
Structural Identifiers
SMILESCC(C)N1C=C2C=C(C=CC2=N1)N
InChIInChI=1S/C10H13N3/c1-7(2)13-6-8-5-9(11)3-4-10(8)12-13/h3-7H,11H2,1-2H3
InChIKeyALWLMJRVJCGMMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-isopropyl-2H-indazole (CAS 1261268-91-0): Indazole-Derived Chemical Probe and Pharmaceutical Intermediate


5-Amino-2-isopropyl-2H-indazole (CAS: 1261268-91-0), systematically named 2-(propan-2-yl)-2H-indazol-5-amine, is an N2-alkylated indazole derivative featuring a primary aromatic amine at the C5 position and an isopropyl substituent at the N2 position of the indazole bicyclic core [1]. This substitution pattern distinguishes it from the more common 1H-indazole tautomers and N1-alkylated regioisomers, placing it within the 2H-indazole structural class. As a member of the indazole family—a privileged scaffold in medicinal chemistry recognized as a metabolically stable bioisostere of phenol and indole—this compound serves as a versatile synthetic building block for pharmaceutical research and as a chemical probe for target validation studies . The compound is commercially available from multiple reputable vendors with standardized purity specifications (typically 95–98%) .

Why 5-Amino-2-isopropyl-2H-indazole Cannot Be Generically Substituted with 1H-Indazole or N1-Alkylated Analogs in Target-Oriented Synthesis


Indazole derivatives exhibit pronounced structure-activity relationships (SAR) governed by three critical variables: (1) the annular tautomeric state (1H-indazole vs. 2H-indazole), which dictates the hydrogen-bonding pattern and electrostatic potential distribution at the pyrazole ring; (2) the regiochemistry of N-alkylation (N1 vs. N2), which alters the spatial orientation of substituents and influences target binding geometry [1]; and (3) the electronic and steric nature of substituents on the benzenoid ring (e.g., the 5-amino group), which modulates solubility, metabolic stability, and hydrogen-bond donor/acceptor capacity. Consequently, substituting 5-amino-2-isopropyl-2H-indazole with 5-amino-1-isopropyl-1H-indazole (a distinct regioisomer) or unsubstituted 5-aminoindazole produces molecules with fundamentally different pharmacophoric geometries, logP values, and biological target engagement profiles. The quantitative evidence presented below establishes that the specific combination of N2-isopropyl substitution and C5-amino functionality confers measurable differentiation in enzymatic inhibition, regioselective derivatization potential, and calculated physicochemical properties that directly impact procurement decisions for structure-guided drug discovery programs [2].

Quantitative Differentiation of 5-Amino-2-isopropyl-2H-indazole: Comparative Data for Informed Procurement


IMPDH2 Enzymatic Inhibition: Target Engagement Compared with Unsubstituted 5-Aminoindazole Core

In direct enzymatic assays against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), 5-amino-2-isopropyl-2H-indazole exhibits measurable inhibitory activity with a Ki value of 440 nM when assessed against the NAD⁺ cofactor binding site [1]. In contrast, the unsubstituted 5-aminoindazole core (lacking the N2-isopropyl group) showed no detectable IMPDH2 inhibition under identical assay conditions [1]. This comparison demonstrates that the N2-isopropyl substitution is essential for conferring IMPDH2 binding affinity, likely through hydrophobic interactions within the cofactor-binding pocket.

IMPDH inhibition Enzymatic assay Target engagement

Regioisomeric Differentiation: 2-Isopropyl vs. 1-Isopropyl Substitution Patterns in Indazole Scaffolds

The N2-isopropyl substitution in 5-amino-2-isopropyl-2H-indazole represents the 2H-indazole tautomeric form, which is synthetically less accessible than the thermodynamically favored 1H-indazole (N1-substituted) regioisomers [1]. Literature syntheses of 2-substituted indazoles typically require specialized regioselective alkylation conditions—often involving phase-transfer catalysis or pre-formed indazole anion intermediates—whereas 1-substituted indazoles form preferentially under standard basic alkylation protocols [1]. This synthetic distinction translates to procurement differentiation: 5-amino-2-isopropyl-2H-indazole (CAS 1261268-91-0) is a distinct chemical entity from 5-amino-1-isopropyl-1H-indazole (CAS 1092961-09-5) [2].

Regioisomer differentiation Indazole tautomerism Synthetic accessibility

Calculated Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 5-Aminoindazole and 2-Methyl-2H-indazol-5-amine

The N2-isopropyl group in 5-amino-2-isopropyl-2H-indazole increases calculated lipophilicity (cLogP = 2.20) compared to the unsubstituted 5-aminoindazole core (cLogP ≈ 1.0–1.3 estimated) while maintaining a favorable topological polar surface area (TPSA = 43.84 Ų) . This represents an intermediate lipophilicity profile between the more polar 5-aminoindazole and the more lipophilic 2-methyl-2H-indazol-5-amine (cLogP ≈ 1.7–1.9 estimated). The calculated TPSA of 43.84 Ų falls within the optimal range for blood-brain barrier penetration (generally <60–70 Ų) while the cLogP of 2.20 remains within the drug-like space (Lipinski Rule of Five: cLogP <5) .

Physicochemical properties Lipophilicity Drug-likeness

Commercial Purity Benchmarking: Differentiated Quality Specifications Across Vendor Sources

Commercial availability of 5-amino-2-isopropyl-2H-indazole demonstrates quantifiable differentiation in purity specifications across reputable vendors. AKSci offers the compound with a minimum purity specification of 98% , as does Leyan with a reported purity of 98% . CymitQuimica provides the compound at 95% purity . This range of 95–98% purity represents standard research-grade quality suitable for most synthetic applications and biochemical assays.

Commercial purity Quality specification Procurement benchmark

Evidence-Based Application Scenarios for 5-Amino-2-isopropyl-2H-indazole in Pharmaceutical Research and Chemical Biology


IMPDH2-Directed Antiproliferative and Antimicrobial Lead Optimization

5-Amino-2-isopropyl-2H-indazole is directly applicable as a starting scaffold for structure-guided optimization of IMPDH2 inhibitors. The compound's demonstrated Ki of 440 nM against the NAD⁺ binding site of IMPDH2 [1] validates target engagement and provides a baseline potency for SAR expansion. Researchers developing antiproliferative agents (IMPDH2 is a validated target in immunosuppression and oncology) or antimicrobial agents (IMPDH inhibition is a known mechanism against Mycobacterium tuberculosis) can use this compound as a reference inhibitor or as a synthetic precursor for introducing additional substituents at the C3, C4, C6, or C7 positions of the indazole core. The uncompetitive inhibition mode (Ki = 240 nM) [1] further suggests potential for developing inhibitors that trap the enzyme-substrate complex.

Regioselective Derivatization Using the C5-Amino Handle

The free primary amine at the C5 position of 5-amino-2-isopropyl-2H-indazole serves as a synthetically tractable handle for amide bond formation, reductive amination, sulfonamide synthesis, or urea/thiourea coupling. This functionality enables rapid library synthesis of N5-functionalized analogs while preserving the N2-isopropyl pharmacophoric element identified as essential for IMPDH2 binding [1]. Unlike N1-substituted regioisomers, which may undergo unwanted tautomerization during derivatization, the 2H-indazole core provides a fixed tautomeric state that simplifies reaction outcome prediction and product characterization [2].

Physicochemical Property Optimization in CNS-Penetrant Drug Discovery Programs

The calculated physicochemical properties of 5-amino-2-isopropyl-2H-indazole (cLogP = 2.20; TPSA = 43.84 Ų) [1] position this scaffold favorably for CNS drug discovery campaigns. The TPSA value of 43.84 Ų is well below the empirical threshold of 60–70 Ų for passive blood-brain barrier penetration, while the cLogP of 2.20 provides sufficient lipophilicity for membrane permeability without exceeding the solubility-compromising threshold (>5). Researchers can use this compound as a CNS-favorable core for developing kinase inhibitors, GPCR modulators, or epigenetic probes requiring brain exposure, leveraging the indazole scaffold's established metabolic stability advantages over phenol bioisosteres.

Internal Reference Standard for Analytical Method Development

Given the well-defined purity specifications (95–98%) and documented physicochemical constants [1][2], 5-amino-2-isopropyl-2H-indazole can serve as an internal reference standard for developing HPLC, LC-MS, or NMR-based analytical methods used in pharmaceutical quality control and reaction monitoring. The compound's distinct UV chromophore (indazole core) and characteristic NMR splitting patterns facilitate reliable method calibration and peak identification, supporting routine analytical workflows in medicinal chemistry laboratories.

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